

Application Notes and Protocols for JNJ-5207787 Intraperitoneal Injection

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Compound of Interest

Compound Name: JNJ-5207787

Cat. No.: B1673070

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Introduction

JNJ-5207787 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] As a brain-penetrant small molecule, it serves as a valuable pharmacological tool for investigating the in vivo roles of central and peripheral Y2 receptors.[1][2] The Y2 receptor, a Gi-protein coupled receptor, is implicated in a variety of physiological processes, including appetite regulation, anxiety, and synaptic transmission.[3][4] **JNJ-5207787** exerts its antagonistic effect by inhibiting the binding of endogenous ligands such as Peptide YY (PYY) to the Y2 receptor.[1][2] This document provides detailed application notes and a comprehensive protocol for the intraperitoneal (IP) administration of **JNJ-5207787** in rodent models, compiled from available literature and standard laboratory practices.

Data Presentation

Physicochemical and Pharmacokinetic Properties of JNJ-5207787

Property	Value	Reference
Chemical Name	N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide	[1][2]
Molecular Weight	510.67 g/mol	
Solubility	Soluble to 10 mM in DMSO with gentle warming; Soluble to 10 mM in ethanol with gentle warming.	
Receptor Selectivity	>100-fold selective for Y2 receptor over Y1, Y4, and Y5 receptors.	[1][2]
In Vitro Potency (pIC50)	Human Y2: 7.00 ± 0.10 ; Rat Y2: 7.10 ± 0.20	[1][2]
Reported In Vivo Dose (Rat)	30 mg/kg via intraperitoneal injection	[1][2]
Brain Penetration (Rat)	C _{max} = 1351 ± 153 ng/ml at 30 minutes post-IP injection (30 mg/kg)	[1][2]

Experimental Protocols

Preparation of JNJ-5207787 Formulation for Intraperitoneal Injection

Note: The specific vehicle used in the original in vivo study by Bonaventure et al. (2004) was not reported. The following protocol describes a commonly used vehicle for hydrophobic compounds for in vivo administration. Researchers should perform their own vehicle safety assessments.

Materials:

- **JNJ-5207787** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 400 (PEG400), sterile
- Tween 80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Warming block or water bath

Procedure:

- Calculate the required amount of **JNJ-5207787**: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total mass of **JNJ-5207787** needed.
- Prepare the vehicle solution: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
 - For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG400, 50 µl of Tween 80, and 450 µl of sterile saline.
- Dissolve **JNJ-5207787**:
 - Weigh the calculated amount of **JNJ-5207787** and place it in a sterile microcentrifuge tube.
 - Add the required volume of DMSO to the tube to create a stock solution. Gently warm and vortex until the compound is completely dissolved.
 - Add the PEG400 and Tween 80 to the dissolved **JNJ-5207787**/DMSO solution and vortex thoroughly.

- Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
- Final Formulation: The final solution should be a clear, homogenous mixture. If any precipitation occurs, gentle warming and vortexing may be required. Prepare the formulation fresh on the day of the experiment.

Protocol for Intraperitoneal Injection in Rats

This protocol is based on standard operating procedures for IP injections in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Prepared **JNJ-5207787** formulation
- Appropriately sized sterile syringes (e.g., 1 ml or 3 ml)
- Appropriately sized sterile needles (e.g., 23-25 gauge for rats)
- 70% ethanol
- Gauze pads
- Animal scale
- Personal protective equipment (gloves, lab coat)

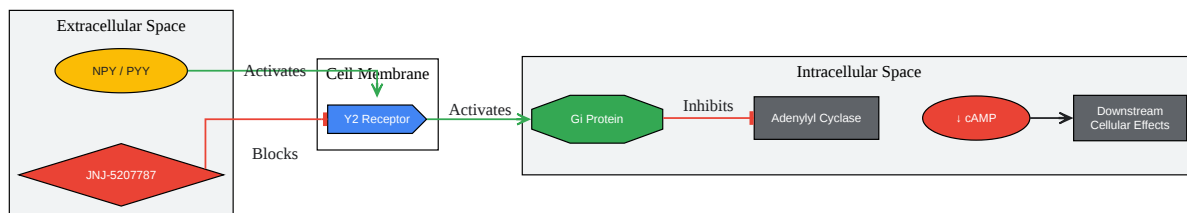
Procedure:

- Animal Preparation:
 - Weigh the rat to accurately calculate the injection volume. The maximum recommended injection volume is typically less than 10 ml/kg.
 - Properly restrain the animal. For rats, a two-person technique is often preferred for safety and stability. One person restrains the rat while the other performs the injection.
- Injection Site Identification:

- Position the rat in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
- The injection site is in the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.
- Injection Technique:
 - Swab the injection site with 70% ethanol.
 - Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
 - Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been punctured. If blood, urine, or intestinal contents appear in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
 - If there is no aspirate, slowly and steadily inject the calculated volume of the **JNJ-5207787** formulation into the peritoneal cavity.
 - Withdraw the needle and apply gentle pressure to the injection site with a gauze pad if any bleeding occurs.
- Post-Injection Monitoring:
 - Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abdominal irritation.
 - Observe the animal's behavior, posture, and activity levels for a period post-injection as determined by the experimental design.

Visualizations

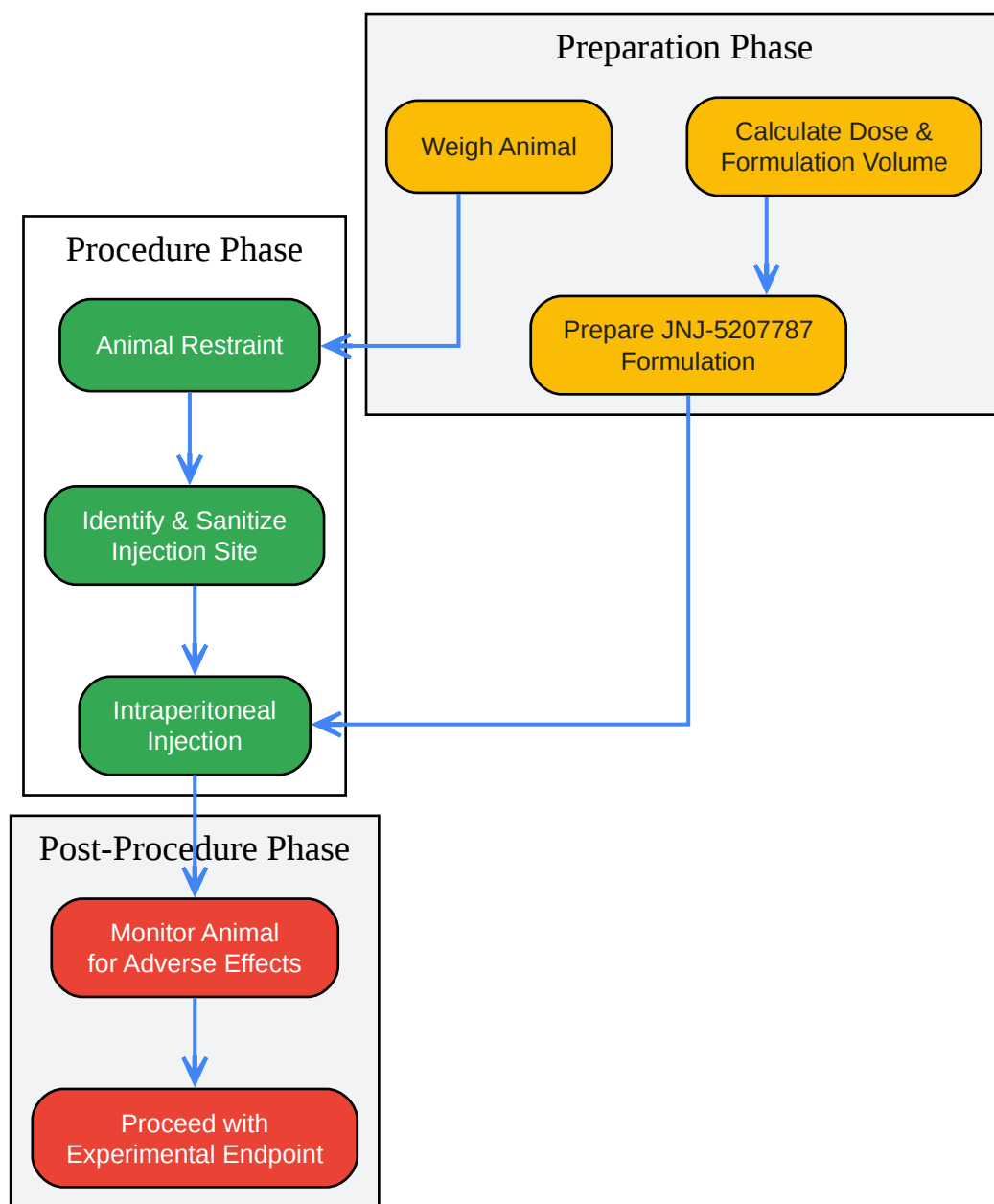
NPY Y2 Receptor Signaling Pathway



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Caption: NPY Y2 Receptor Signaling Pathway and the antagonistic action of **JNJ-5207787**.

Experimental Workflow for Intraperitoneal Injection of JNJ-5207787



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